Cas no 163733-99-1 (4-amino-2,3-difluoro-phenol)

4-Amino-2,3-difluoro-phenol is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms at the 2 and 3 positions enhances its reactivity and stability, particularly in electrophilic substitution and coupling reactions. This compound is valuable in pharmaceutical and agrochemical research, where its structural properties facilitate the development of bioactive molecules. Its high purity and consistent performance ensure reliable results in synthetic applications. The difluoro substitution pattern also contributes to unique electronic effects, enabling precise modulation of molecular interactions in complex chemical systems.
4-amino-2,3-difluoro-phenol structure
4-amino-2,3-difluoro-phenol structure
Product name:4-amino-2,3-difluoro-phenol
CAS No:163733-99-1
MF:C6H5F2NO
MW:145.106808423996
MDL:MFCD03094494
CID:65704
PubChem ID:2778766

4-amino-2,3-difluoro-phenol Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2,3-difluorophenol
    • 4-AMINO-2,3-DIFLUORO-PHENOL
    • 2,3-DIFLUORO-4-HYDROXYANILINE
    • Phenol, 4-amino-2,3-difluoro- (9CI)
    • Phenol, 4-amino-2,3-difluoro-
    • PubChem3541
    • 4-amino-2,3difluoro-phenol
    • KSC495E3N
    • AMBZ0117
    • 4-hydroxy-2,3-difluoroaniline
    • LYFMJLYBTMEYDV-UHFFFAOYSA-N
    • BBL102580
    • STL556383
    • SBB069981
    • RP20973
    • RP20971
    • LS10350
    • AM85618
    • 4-amino-2,3-difluoro-phenol
    • MDL: MFCD03094494
    • Inchi: 1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
    • InChI Key: LYFMJLYBTMEYDV-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C([H])=C([H])C=1N([H])[H])O[H])F

Computed Properties

  • Exact Mass: 145.03400
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Melting Point: ca 153℃
  • Boiling Point: 255.5℃ at 760 mmHg
  • PSA: 46.25000
  • LogP: 1.83380

4-amino-2,3-difluoro-phenol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-amino-2,3-difluoro-phenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-amino-2,3-difluoro-phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-248176-0.05g
4-amino-2,3-difluorophenol
163733-99-1 95%
0.05g
$68.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1023037-1g
4-Amino-2,3-difluorophenol
163733-99-1 97%
1g
¥486.00 2023-11-21
eNovation Chemicals LLC
Y0986443-10g
4-Amino-2,3-difluorophenol
163733-99-1 95%
10g
$505 2024-08-02
Chemenu
CM303238-25g
4-amino-2,3-difluorophenol
163733-99-1 95%
25g
$1206 2022-06-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC19-5G
4-amino-2,3-difluoro-phenol
163733-99-1 95%
5g
¥ 1,524.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC19-250MG
4-amino-2,3-difluoro-phenol
163733-99-1 95%
250MG
¥ 231.00 2023-04-14
Enamine
EN300-248176-1.0g
4-amino-2,3-difluorophenol
163733-99-1 95%
1.0g
$81.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU147-1g
4-amino-2,3-difluoro-phenol
163733-99-1 95%
1g
639.0CNY 2021-07-10
TRC
A576615-50mg
4-Amino-2,3-difluorophenol
163733-99-1
50mg
$ 50.00 2022-06-08
abcr
AB232413-5 g
4-Amino-2,3-difluorophenol; .
163733-99-1
5g
€603.00 2023-04-27

4-amino-2,3-difluoro-phenol Production Method

Additional information on 4-amino-2,3-difluoro-phenol

Introduction to 4-amino-2,3-difluoro-phenol (CAS No. 163733-99-1)

4-amino-2,3-difluoro-phenol is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. With the CAS number 163733-99-1, this compound represents a fascinating subject of study, particularly in the development of novel therapeutic agents. The presence of both amino and fluoro substituents on a phenolic backbone introduces a rich chemical space for functionalization, making it a valuable scaffold for medicinal chemists.

The structural motif of 4-amino-2,3-difluoro-phenol encompasses key features that are highly relevant to modern drug discovery. The amino group (-NH₂) serves as a versatile handle for further derivatization, enabling the formation of amides, sulfonamides, and other bioactive molecules. Meanwhile, the two fluorine atoms at the 2 and 3 positions introduce electron-withdrawing effects that can modulate the reactivity and binding affinity of the compound. This combination of functional groups makes it an attractive candidate for exploring new pharmacophores.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered electronic properties compared to their non-fluorinated counterparts. The fluorine atoms in 4-amino-2,3-difluoro-phenol can significantly influence the compound's interactions with biological targets, potentially leading to more potent and selective drug candidates. This has spurred extensive research into understanding how fluorine substitution affects molecular recognition processes.

One of the most compelling aspects of 4-amino-2,3-difluoro-phenol is its potential application in the design of antimicrobial agents. Fluorinated phenols have demonstrated promising activity against resistant bacterial strains, and the presence of an amino group provides additional opportunities for enhancing efficacy. Recent studies have highlighted the role of fluorine in improving the interactions between small molecules and bacterial enzymes, which could be leveraged to develop novel antibiotics targeting pathogenic organisms.

The synthesis of 4-amino-2,3-difluoro-phenol presents an interesting challenge for organic chemists. Traditional methods often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, advances in catalytic systems and flow chemistry have made it possible to streamline these processes, improving yield and scalability. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently while maintaining high selectivity.

The pharmacological profile of 4-amino-2,3-difluoro-phenol is another area of active investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The combination of an amino group and fluoro substituents could disrupt key signaling cascades by competing with endogenous substrates or modulating enzyme conformation. Such mechanisms are particularly relevant in diseases where inflammation plays a central role.

Computational modeling has emerged as a powerful tool for predicting the behavior of 4-amino-2,3-difluoro-phenol in biological systems. Molecular dynamics simulations can provide insights into how this compound interacts with proteins at an atomic level, helping researchers design derivatives with optimized binding properties. Additionally, quantum mechanical calculations are being used to understand the electronic effects induced by fluorine substitution on aromatic rings. These computational approaches complement experimental efforts by offering rapid screening capabilities.

The environmental impact of fluorinated compounds is also a consideration in their development and application. While fluorine enhances pharmaceutical properties, it can also contribute to persistence in ecosystems if not handled responsibly. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprints without compromising efficacy or safety standards.

In conclusion,4-amino-2,3-difluoro-phenol (CAS No. 163733-99-1) represents a promising scaffold for drug discovery with unique structural features that offer versatility in medicinal chemistry applications. Its potential as an antimicrobial agent combined with its rich chemical space for further exploration makes it a compelling subject for future research endeavors aimed at addressing unmet medical needs through innovative molecular design strategies.

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Amadis Chemical Company Limited
(CAS:163733-99-1)4-amino-2,3-difluoro-phenol
A3637
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):191.0/336.0